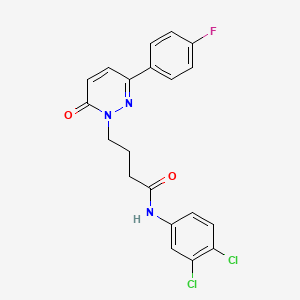

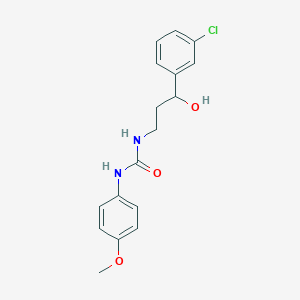

![molecular formula C12H9F3N2O3 B2426444 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 866018-88-4](/img/structure/B2426444.png)

3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

Compounds containing the 3-(trifluoromethyl)phenyl group have been used in the synthesis of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

Fluorescence and Phosphorescence in Organic Materials

The introduction of a bulky 3-(trifluoromethyl)phenyl unit into the anthracene core can efficiently prevent intermolecular aggregations and reduce self-quenching behaviors . This property is beneficial in the field of fluorescence and phosphorescence in organic materials.

FDA-Approved Drugs

Trifluoromethyl (TFM, -CF3)-group-containing compounds have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .

C–F Bond Activation

The CF3 group in these compounds has been successfully utilized in C–F bond activation, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Suzuki-Miyaura Cross-Coupling Reactions

3-(Trifluoromethyl)phenylboronic acid, a related compound, has been used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Synthesis of Biologically Active Molecules

This compound has also been used in the synthesis of biologically active molecules, including those involved in rhodium-catalyzed addition reactions and microwave-assisted Petasis reactions .

Antidepressant Effects

Compounds containing the 3-(trifluoromethyl)phenyl group have shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .

Mécanisme D'action

Target of Action

A structurally similar compound, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, has been shown to interact with the gibberellin insensitive dwarf1 (gid1) receptor . GID1 plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .

Mode of Action

The structurally similar compound mentioned above was found to form hydrogen bonding interactions with residues phe238 and ser191 of the gid1 receptor . This interaction resulted in stronger binding with GID1 than the parent compound .

Biochemical Pathways

The interaction with the gid1 receptor suggests that it may influence the gibberellin signaling pathway . Gibberellins are plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s pKa value of 4.56±0.10 could also influence its absorption and distribution.

Result of Action

The structurally similar compound was found to exhibit significantly higher promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination than gibberellin a3 (ga3) .

Propriétés

IUPAC Name |

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPLJPLLMMYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

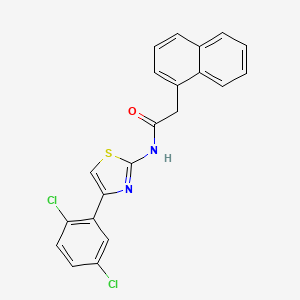

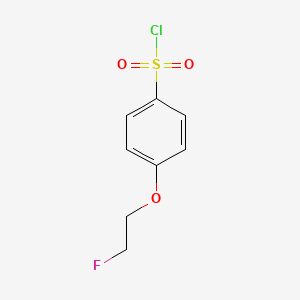

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)

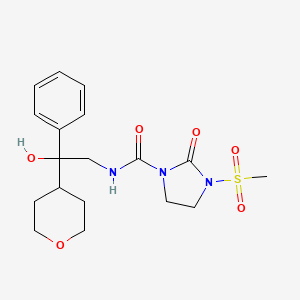

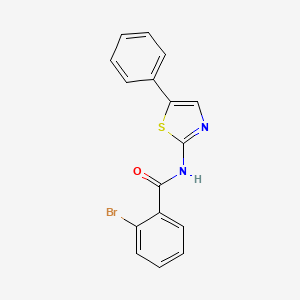

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2426369.png)

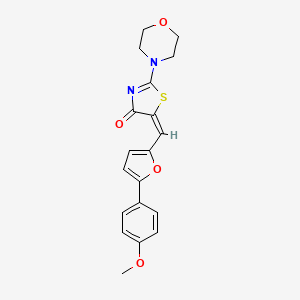

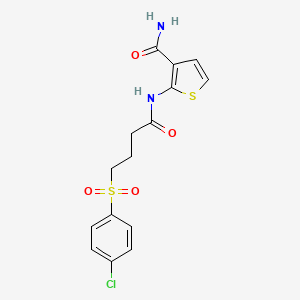

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)

![(E)-methyl 4-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2426379.png)

![4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2426383.png)